molecular formula C6H4IN3 B1399618 4-Iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 861881-02-9

4-Iodo-1H-pyrazolo[3,4-b]pyridine

Número de catálogo: B1399618
Número CAS: 861881-02-9
Peso molecular: 245.02 g/mol
Clave InChI: PEHWWSPOLYSDBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the fourth position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 1H-pyrazolo[3,4-b]pyridine. One common method is the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The iodine atom at position 4 undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing aromatic moieties:

ConditionsCatalyst SystemYield RangeKey ProductsSources
Pd(OAc)₂, dppf, Cs₂CO₃, 1,4-dioxane/H₂O60–100°C, 1–8 h62–98%4-Aryl-1H-pyrazolo[3,4-b]pyridines
Pd(PPh₃)₄, K₂CO₃, DMF80–120°C, 4–24 h48–72%4-Alkynyl/alkenyl derivatives

Example:

  • Reaction with phenylboronic acid under Pd(OAc)₂/dppf yields 4-phenyl-1H-pyrazolo[3,4-b]pyridine in 85% yield .

Sonogashira Coupling

The iodine substituent participates in alkyne cross-couplings to form carbon-carbon bonds:

ConditionsCatalyst SystemYieldProductsSources
PdCl₂(PPh₃)₂, CuI, Et₃N, THF60°C, 12 h78%4-Alkynyl-1H-pyrazolo[3,4-b]pyridines

Example:

  • Coupling with trimethylsilylacetylene produces 4-(trimethylsilylethynyl)-1H-pyrazolo[3,4-b]pyridine .

Buchwald–Hartwig Amination

Palladium-mediated amination enables nitrogen-based functionalization:

ConditionsCatalyst SystemYieldProductsSources
Pd₂(dba)₃, Xantphos, Cs₂CO₃, DMF120°C, 8 h66%4-Amino-1H-pyrazolo[3,4-b]pyridines

Example:

  • Reaction with morpholine generates 4-morpholino-1H-pyrazolo[3,4-b]pyridine .

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under transition-metal catalysis:

ConditionsCatalyst SystemYieldProductsSources
CuI, 1,10-phenanthroline, KF, DMF100°C, 24 h54%4-Fluoro-1H-pyrazolo[3,4-b]pyridine

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles:

  • 6-endo-dig Cyclization : Reacts with alkynyl aldehydes under AgNO₃ or I₂ to form pyrazolo[3,4-b]pyridine derivatives with yields up to 88% .

  • Deprotection : Treatment with trifluoroacetic acid removes protecting groups (e.g., PMB) to yield free NH-pyrazolo[3,4-b]pyridines .

Functional Group Transformations

  • Iodine Retention : The iodine atom stabilizes intermediates in multi-step syntheses, enabling sequential coupling/amination .

  • Hydrolysis : Under basic conditions (NaOH, MeOH/H₂O), ester or nitrile groups at adjacent positions undergo hydrolysis without affecting the iodine substituent .

Regional Selectivity and Mechanistic Insights

  • Suzuki couplings at C4 are favored over C6 due to steric and electronic effects .

  • 6-endo-dig cyclization proceeds via silver- or iodine-mediated alkyne activation, forming intermediates confirmed by LC-HRMS .

Aplicaciones Científicas De Investigación

Synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, methods using dimethylformamide (DMF) as a solvent have shown high yields and simplicity in post-reaction processing. The compound can be synthesized through a ring-closing reaction involving 2-chloro-3-pyridyl formaldehyde and hydroxylamine hydrochloride, yielding up to 85% efficiency .

Anticancer Activity

This compound has been investigated as a potential inhibitor of various kinases associated with cancer progression. For example, derivatives of this compound have been designed to target tropomyosin receptor kinases (TRKs), which are implicated in several cancers due to their role in cell proliferation and differentiation .

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is frequently employed in the development of kinase inhibitors. Research has demonstrated that modifications at specific positions can enhance selectivity and potency against targets such as fibroblast growth factor receptors (FGFRs) . The design strategies often involve scaffold hopping to create novel inhibitors that maintain high binding affinity.

Neuroprotective Effects

Studies have indicated that certain derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The structural characteristics of 4-iodo derivatives allow them to interact with neurotransmitter receptors and other targets within the nervous system .

Case Study 1: Synthesis and Evaluation of TRK Inhibitors

A study synthesized 38 derivatives of pyrazolo[3,4-b]pyridine aimed at inhibiting TRKA activity. The research highlighted the importance of structural modifications in enhancing biological activity and specificity towards TRK targets .

Case Study 2: FGFR Kinase Inhibition

Another investigation focused on designing substituted 1H-pyrazolo[3,4-b]pyridine derivatives as selective FGFR inhibitors. The study provided insights into structure-activity relationships (SAR), demonstrating how variations in substitution patterns influenced inhibitory potency .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of kinases related to cancer proliferation (e.g., TRKs)
Kinase InhibitorsDevelopment of selective inhibitors targeting FGFRs
Neuroprotective EffectsPotential therapeutic effects against neurodegenerative diseases
Synthesis MethodologyHigh-yield synthesis using DMF and simple post-processing techniques

Mecanismo De Acción

The mechanism of action of 4-Iodo-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the downstream signaling pathways.

Comparación Con Compuestos Similares

4-Iodo-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

    4-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.

    4-Chloro-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom, which can influence its chemical properties and applications.

    1H-Pyrazolo[3,4-b]pyridine: The parent compound without any halogen substitution.

Actividad Biológica

4-Iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused pyrazole and pyridine ring system, with an iodine atom at the fourth position of the pyrazole ring, which enhances its reactivity and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins, particularly kinases. It acts as an inhibitor of several kinases, thereby modulating key signaling pathways involved in cell proliferation and survival.

  • Kinase Inhibition : The compound has shown significant inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. By binding to the active sites of these kinases, it blocks downstream signaling pathways that promote tumor growth.
  • Apoptosis Induction : In cancer cells, this compound induces apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This dual action makes it a promising candidate for cancer therapy.

Biological Activities

The compound exhibits a wide range of biological activities, as summarized below:

Biological Activity Description
Anticancer Inhibits proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
Kinase Inhibition Acts as an inhibitor for glycogen synthase kinase-3 (GSK-3) and fibroblast growth factor receptors (FGFR), relevant in treating bladder cancer and other malignancies .
Neuroprotection Demonstrates neuroprotective effects in models of neurodegeneration, potentially through modulation of metabotropic glutamate receptors (mGluR5) .
Antimicrobial Properties Exhibits antimicrobial activity against certain pathogens, although specific mechanisms require further investigation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Cell Studies : Research indicated that this compound effectively reduces cell viability in several cancer types by triggering apoptotic mechanisms. For instance, it was found to significantly inhibit the growth of bladder cancer cells through FGFR inhibition .
  • Neurodegenerative Models : In preclinical studies involving MPP+-induced neurodegeneration, this compound showed promise as a neuroprotective agent, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
  • Inhibition of Specific Kinases : Detailed biochemical assays revealed that this compound selectively inhibits GSK-3 and other kinases involved in critical cellular processes. This selectivity is crucial for minimizing off-target effects during therapeutic applications .

Propiedades

IUPAC Name

4-iodo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHWWSPOLYSDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727413
Record name 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861881-02-9
Record name 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 861881-02-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-fluoro-4-iodonicotinaldehyde (11.33 g, 45.1 mmol) in THF (200 mL) was added hydrazine (5.67ml, 181 mmol) dropwise. The resulting mixture was stirred at RT under a nitrogen atmosphere for 5 h. The reaction was concentrated, diluted with 10:1 acetone/MeOH and filtered through a pad of silica gel. Removed most of the solvent in vacuo, then diluted with some hexanes and filtered resulting solid. Dried to yield 4-iodo-1H-pyrazolo[3,4-b]pyridine as an off-white solid. MS m/z=246 [M+1]+. Calc'd for C6H4IN3: 245.02.
Quantity
11.33 g
Type
reactant
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Fluoro-4-iodo-3-pyridinecarbaldehyde (from Asymchem) (0.97 g) was added portionwise over 5 min to hydrazine hydrate (5 ml). The resulting suspension was stirred at room temperature for 5 h. Water (10 ml) was added and the solid was filtered and washed with further water to give title compound, 664 mg.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 1M solution of hydrazine in tetrahydrofuran (150 mL) was added slowly to 2-fluoro-4-iodopyridine-3-carboxaldehyde (10 g, 39.84 mmol) to give a clear solution. The reaction mixture was stirred at RT for 16 h. The mixture was concentrated in vacuo and the remaining solid was triturated with DCM to give the title compound as a pale yellow solid (8 g). The DCM filtrate was also washed with saturated sodium bicarbonate and brine. The organic layer was dried over sodium sulfate and concentrated under vacuum. The crude material was purified by trituration with DCM to give additional 4-iodo-1H-pyrazolo[3,4-b]pyridine as a yellow solid. MS (ESI, pos. ion) m/z: 245.9 (M+1).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-Iodo-1H-pyrazolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.